Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid ester group attached to a difluorocyclohexyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:
4,4-difluorocyclohexylamine+tert-butyl chloroformate→Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(4,4-difluoro-1-hydroxycyclohexyl)methyl-, 1,1-dimethylethyl ester
- Hydrazinecarboxylic acid, 2-(4,4-difluorocyclohexyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-(4,4-difluorocyclohexyl)-N-methyl-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the difluorocyclohexyl group and the carbamic acid ester moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H21F2NO2 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(4,4-difluorocyclohexyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15(4)9-5-7-12(13,14)8-6-9/h9H,5-8H2,1-4H3 |
InChI Key |
YEXHLPHLIPFSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)(F)F |
Origin of Product |
United States |
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